Ketazocine is synthesized in laboratories and does not occur naturally. It falls under the category of synthetic opioids and is specifically classified as a kappa opioid receptor agonist. This classification is crucial as it helps researchers understand its interactions within the opioid receptor system, which includes mu, delta, and kappa receptors . The International Nonproprietary Name (INN) for this compound is "ketazocine," while its chemical formula is with a molecular weight of approximately 285.4 g/mol .
The synthesis of ketazocine typically involves several key steps that include cyclization of a benzomorphan structure. The general synthetic route requires strong bases and controlled temperatures to ensure the correct stereochemistry of the product.
In industrial settings, automated reactors are employed to scale up production while maintaining precise control over reaction conditions .
The molecular structure of ketazocine hydrochloride can be represented as follows:
The three-dimensional structure of ketazocine has been characterized using X-ray crystallography, revealing insights into its spatial arrangement and interactions with opioid receptors .
Ketazocine undergoes various chemical reactions that are essential for its functional modifications:
These reactions allow for the development of various derivatives that can be utilized in further pharmacological studies .
Ketazocine exerts its pharmacological effects primarily through binding to the kappa opioid receptor, which is part of the G protein-coupled receptor family. Upon binding:
The mechanism highlights ketazocine's potential benefits in pain management without the respiratory depression associated with other opioids .
These properties are critical for its handling in laboratory settings and potential applications in pharmaceutical formulations .
Ketazocine has several scientific applications:
The development of ketazocine hydrochloride originated within the broader exploration of benzomorphan analogs, a class of synthetic opioids designed to retain analgesic efficacy while minimizing the addictive potential of morphine-derived compounds. Benzomorphans feature a distinct 2,6-methano-3-benzazocine core structure, which enables unique interactions with opioid receptor subtypes. Early benzomorphans like phenazocine (synthesized in 1959) demonstrated that modifications to the N-substituent and ring substitutions could dramatically alter receptor selectivity and functional activity. Phenazocine showed 20-fold greater analgesic potency than morphine but with reduced respiratory depression, highlighting the therapeutic potential of this chemical scaffold [8].
Table 1: Key Benzomorphan Analogs in Opioid Research
Compound | Year Synthesized | Primary Receptor Target | Structural Innovation |
---|---|---|---|
Phenazocine | 1959 | μ/κ-opioid | Phenethyl N-substituent |
Ketocyclazocine | Early 1960s | κ-opioid | Cyclopropylmethyl N-substituent |
Pentazocine | 1964 | κ-agonist/μ-partial agonist | Dimethylallyl N-substituent |
Ketazocine | Derivative of Ketocyclazocine | κ-opioid | Optimized cyclopropylmethyl variant; hydrochloride salt stability |
Researchers recognized that the cyclopropylmethyl group on the nitrogen atom conferred preferential binding to the then-hypothetical κ-opioid receptor (KOR), producing analgesia with reduced μ-opioid receptor (MOR)-associated euphoria and dependence. This structural insight directly facilitated ketazocine’s development [4] [8].
Ketazocine (initially termed ketocyclazocine) emerged through systematic optimization of the benzomorphan scaffold. The critical innovation was the introduction of a ketone group at C-8 (yielding the prefix "ket-") and a cyclopropylmethyl moiety on the tertiary nitrogen. This structure, first synthesized by medicinal chemists at Sterling-Winthrop in the early 1960s, exhibited enhanced κ-receptor selectivity compared to earlier benzomorphans [1] [4]. Conversion to the hydrochloride salt significantly improved the compound’s crystalline stability, water solubility, and bioavailability, making it suitable for pharmacological studies. The hydrochloride form facilitated precise dosing in receptor binding assays and in vivo experiments, which were essential for characterizing its effects [2] [4].
Table 2: Physicochemical Properties of Ketazocine Hydrochloride
Property | Specification | Pharmacological Significance |
---|---|---|
Chemical Formula | C₁₈H₂₃NO₂·HCl | Molecular weight: 329.84 g/mol |
IUPAC Name | (2S,6R,11R)-3-(Cyclopropylmethyl)-8-hydroxy-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-1(2H)-one hydrochloride | Stereospecificity critical for receptor binding |
Salt Form | Hydrochloride | Enhanced solubility for injectable formulations |
Key Functional Groups | 8-hydroxy ketone; cyclopropylmethyl amine | KOR binding affinity |
The synthesis involved palladium-catalyzed N-demethylation of precursor compounds followed by re-alkylation with cyclopropylmethyl bromide, yielding the active molecule subsequently precipitated as a hydrochloride salt [8]. X-ray crystallography confirmed its tertiary amine protonation and zwitterionic character in solid state, explaining its stability [2].
Ketazocine hydrochloride became the eponymous ligand for the κ-opioid receptor (KOR), with the receptor symbol "KOP" derived directly from "ketazocine-opioid-receptor". Prior to the 1990s cloning of KOR, receptor subtypes were classified pharmacologically using selective ligands:
Radioligand binding studies using tritiated ketazocine ([³H]-ketazocine) revealed heterogeneous binding sites in brain homogenates, later termed κ₁ (ketazocine-sensitive) and κ₂ (ketazocine-insensitive) subtypes. This heterogeneity explained discrepancies in the effects of benzomorphans across tissues. Ketazocine’s inability to displace μ-selective ligands like DAMGO confirmed its κ-specificity, while its suppression of dopamine release in the nucleus accumbens established the KOR’s role in aversion and dysphoria—mechanisms distinct from MOR activation [4] [10].
Table 3: Ketazocine Hydrochloride in Defining KOR Subtypes
Receptor Subtype | Ketazocine Affinity (Kᵢ, nM) | Defining Functional Response | Tissue Distribution |
---|---|---|---|
κ₁ | 0.2–0.5 | Inhibition of neurotransmitter release | Guinea pig brain, spinal cord |
κ₂ | >1000 | Diuresis, immune modulation | Rabbit ileum, human cortex |
κ₃ | Not determined | Proposed analgesia via indirect mechanisms | Rodent brainstem |
Crucially, ketazocine hydrochloride enabled researchers to isolate KOR-mediated G protein signaling cascades, including:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: